molecular formula C10H12ClNO2S B8770942 1-Ethylindoline-5-sulfonyl chloride

1-Ethylindoline-5-sulfonyl chloride

Cat. No. B8770942
M. Wt: 245.73 g/mol
InChI Key: BEIZHPYEMYWXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylindoline-5-sulfonyl chloride is a useful research compound. Its molecular formula is C10H12ClNO2S and its molecular weight is 245.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethylindoline-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylindoline-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Ethylindoline-5-sulfonyl chloride

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

1-ethyl-2,3-dihydroindole-5-sulfonyl chloride

InChI

InChI=1S/C10H12ClNO2S/c1-2-12-6-5-8-7-9(15(11,13)14)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3

InChI Key

BEIZHPYEMYWXDY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-ethylindoline (15 g, 102.04 mmol) was added at 0° C. to ClSO3H (60 g). The resulting solution was stirred at 50° C. overnight, then the reaction was quenched by adding 300 g iced water. The resulting solution was extracted with dichloromethane (3×600 mL) and the organic layers were combined, dried (MgSO4) and concentrated. The residue was then purified by column chromatography using a 1:100 ethyl acetate/petroleum ether solvent system to give 1.5 g (6%) of 1-ethylindoline-5-sulfonyl chloride as a yellow solid. 1H NMR (CDCl3) δ 7.28 (d, 1H), 7.18 (d, 1H), 7.11 (s, 1H), 3.39 (q, 2H), 3.52 (t, 2H), 3.06 (t, 2H), 1.23 (t, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One

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